5-Chloro-6-methyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMPDGCVOWZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166829 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-87-4 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16018-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-Methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Halogenated Pyrimidine Chemistry
Pyrimidine (B1678525) and its derivatives are foundational to natural and synthetic chemistry, forming the structural basis for essential biomolecules like DNA and RNA. rsc.orgnumberanalytics.com The introduction of a halogen atom to the pyrimidine ring, a process known as halogenation, significantly alters the molecule's physicochemical properties, including its geometry, polarizability, and electron affinity. rsc.org This modification is a key strategy in medicinal chemistry, as halogenated compounds are found in a significant percentage of medical drugs and agrochemicals. rsc.org
Halogenated pyrimidines, in particular, are valuable substrates for a variety of nucleophilic aromatic substitution reactions, making them versatile building blocks for creating diverse molecular structures. beilstein-journals.org The presence of a chlorine atom at the fifth position and a methyl group at the sixth position of the pyrimidine ring gives 5-chloro-6-methyluracil its distinct characteristics. smolecule.com This specific substitution pattern influences its reactivity and potential interactions within biological systems. For instance, the chlorine atom can undergo nucleophilic substitution, providing a site for further chemical modification. smolecule.com
The study of halogenated pyrimidines is crucial for developing new therapeutic agents. For example, compounds like 5-fluorouracil (B62378), bromodeoxyuridine, and iododeoxyuridine are used as tumor-specific radiosensitizers in cancer therapy. rsc.org The enhanced radiation damage is attributed to the increased radiosensitivity of the halogenated pyrimidine after it replaces thymine (B56734) in DNA. rsc.org
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol nih.gov |
| IUPAC Name | 5-chloro-6-methyl-1H-pyrimidine-2,4-dione nih.gov |
| Synonyms | 5-Chloro-6-methyl-2,4(1H,3H)-pyrimidinedione |
Overview of Its Research Trajectory and Potential in Biological Systems
Direct Halogenation Approaches to this compound
Direct halogenation of the 6-methyluracil core is a primary strategy for introducing a chlorine atom at the C5 position. This position is activated towards electrophilic attack by the electron-donating nature of the adjacent nitrogen atoms and the methyl group.
An efficient method for the synthesis of this compound involves the oxidative chlorination of 6-methyluracil. This approach utilizes an oxidizing agent to generate a more potent electrophilic chlorine species from a chloride salt. Research has demonstrated that the reaction of 6-methyluracil with a potassium chloride-hydrogen peroxide (KCl-H₂O₂) system in an acidic medium can yield the desired product. nih.gov
The conditions for this reaction are crucial for achieving good yield and selectivity. For instance, carrying out the chlorination with a molar ratio of 1:2:4 for 6-methyluracil to KCl to H₂O₂ in 10% sulfuric acid leads to the complete conversion of the starting material and the formation of this compound. nih.gov However, variations in the reaction medium, such as using 20% sulfuric acid, can result in lower substrate conversion and a yield of only 25%. nih.gov The choice of oxidizing agent is also flexible, with sodium nitrate (B79036) (NaNO₃) being another viable option alongside hydrogen peroxide. nih.govchemsynthesis.com
| Reactant | Reagents | Molar Ratio (Reactant:Reagents) | Solvent/Medium | Yield | Ref. |
| 6-Methyluracil | KCl, H₂O₂ | 1:2:4 | 10% H₂SO₄ | - | nih.gov |
| 6-Methyluracil | KCl, H₂O₂ | 1:2:4 | 20% H₂SO₄ | 25% | nih.gov |
The chlorination reaction is not limited to the parent 6-methyluracil. Derivatives of this scaffold can also undergo chlorination, sometimes leading to different structural outcomes. For example, the treatment of 6-methyluracil, 5-bromo-6-methyluracil, or this compound with gaseous chlorine does not simply add or substitute at the C5 position but results in the formation of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil. nih.gov This indicates that under these conditions, the reaction proceeds via an addition-oxidation pathway rather than a simple substitution.
Furthermore, the halogenation of this compound itself can be used to introduce other halogens. The bromination of this compound using a potassium bromide-hydrogen peroxide mixture has been shown to yield 5-bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil in 84% yield. nih.gov
| Reactant | Reagents | Product | Yield | Ref. |
| This compound | KBr, H₂O₂ | 5-Bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil | 84% | nih.gov |
| 6-Methyluracil | Gaseous Cl₂ | 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil | - | nih.gov |
| 5-Bromo-6-methyluracil | Gaseous Cl₂ | 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil | - | nih.gov |
Synthesis of Functionalized this compound Derivatives
The this compound scaffold serves as a versatile building block for creating a diverse range of more complex molecules, including those with modified heterocyclic cores or appended functionalities like sugars and aromatic systems.
The conversion of a uracil to a thiouracil involves the replacement of a carbonyl oxygen with a sulfur atom, a transformation that significantly alters the electronic properties and biological activity of the molecule. This compound can be converted into its 4-thiouracil (B160184) analogue.
A reported synthesis involves heating this compound with phosphorus pentasulfide (P₄S₁₀) in refluxing dioxane for a short period. researchgate.net After filtration of the hot reaction mixture and workup, the desired 5-chloro-6-methyl-4-thiouracil is obtained. This thionation reaction provides a direct route to this important class of derivatives. researchgate.net
| Reactant | Reagent | Solvent | Reaction Time | Yield | Ref. |
| This compound | Phosphorus pentasulfide | Dioxane | 45 min (reflux) | 75% | researchgate.net |
Aurones are a class of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. Novel aurone (B1235358) derivatives incorporating the this compound structure have been synthesized and investigated for their potential as anti-cancer agents. nih.gov
The synthetic route begins with the preparation of 5-chloro-6-methyl-1H-pyrimidine-2,4-dione (this compound). This intermediate is then used to construct the aurone scaffold. A series of novel 5-chloro-6-methylaurone derivatives were synthesized and characterized using various spectroscopic techniques. nih.gov One of the most potent compounds in the series demonstrated significant growth inhibition against a wide panel of human cancer cell lines. nih.gov
Nucleoside analogues are cornerstone compounds in antiviral and anticancer chemotherapy. The synthesis of nucleosides from a heterocyclic base like this compound involves the formation of a glycosidic bond with a protected sugar, typically a ribose or deoxyribose derivative.
The most general and widely used method for this transformation is the Silyl-Hilbert-Johnson or Vorbrüggen glycosylation. wikipedia.orgscripps.edu This reaction involves a two-step, one-pot procedure. First, the this compound is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl (B98337) chloride (TMSCl) to increase its solubility and nucleophilicity. wikipedia.org Second, the silylated base is coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). wikipedia.orgscripps.edu This reaction typically proceeds with good stereoselectivity, yielding the β-anomer due to neighboring group participation from the C2'-acyl protecting group of the sugar. wikipedia.org Following the coupling reaction, standard deprotection steps are employed to remove the protecting groups from the sugar moiety, affording the final nucleoside analogue. While specific examples detailing the glycosylation of this compound are not prevalent, this standard methodology is the established chemical route for its synthesis. nih.gov
Preparation of Complex Molecular Structures with this compound as an Intermediate
The presence of a halogen on the pyrimidine (B1678525) ring makes this compound a versatile building block for synthesizing more elaborate, fused heterocyclic systems. The chloro-substituent provides a reactive handle for intramolecular or intermolecular cyclization reactions, which are fundamental strategies for constructing polycyclic compounds.
While direct examples of cyclization starting from this compound to form fused systems like pyrimido[4,5-d]pyrimidines are often preceded by its conversion to other intermediates (e.g., aminouracils), the utility of a chlorinated pyrimidine core in such constructions is well-documented. For instance, the synthesis of complex fused systems can be illustrated by the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 4,5-dihydrothiazol-2-amine. This reaction leads to the formation of a tricyclic system, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-A]pyrimidine. researchgate.net This transformation showcases how a chloro-pyrimidine derivative serves as the foundational structure for annelation, where new rings are built onto the initial pyrimidine scaffold. researchgate.net The subsequent substitution of the remaining chlorine atom with various amines allows for further diversification of the complex molecular structure. researchgate.net This illustrates the strategic potential of intermediates like this compound in the assembly of complex, biologically relevant scaffolds.
Strategic Chemical Transformations Utilizing this compound as a Precursor
The chemical reactivity of this compound allows for its use as a precursor in a variety of strategic transformations, targeting either the pyrimidine ring itself or the chloro-substituent.
One key transformation involves the modification of the carbonyl groups of the uracil ring. The conversion of a carbonyl to a thiocarbonyl group can significantly alter the electronic properties and biological activity of the molecule. This compound can be converted into 5-chloro-6-methyl-4-thiouracil . This thionation reaction is achieved by heating this compound with phosphorus pentasulfide in a suitable solvent such as dioxane.
| Reagent 1 | Reagent 2 | Solvent | Condition | Product | Yield |
| This compound | Phosphorus pentasulfide | Dioxan | Reflux | 5-chloro-6-methyl-4-thiouracil | 75% |
Furthermore, the C5-chloro group itself can be the site of subsequent reactions or can influence the reactivity of the ring. For example, the bromination of this compound leads to the formation of 5-bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil . This demonstrates that the pyrimidine ring remains reactive towards further halogenation, resulting in a saturated dihydrouracil (B119008) derivative with halogen atoms at the C5 position.
The chloro group at the C5 position also activates the ring for nucleophilic aromatic substitution , a cornerstone of pyrimidine chemistry. This allows the chlorine atom to be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of C5-substituted uracil derivatives. nih.gov This reactivity makes this compound a valuable precursor for creating new compounds where the C5 substituent is systematically varied to explore structure-activity relationships.
Molecular Mechanisms of Action Elucidation
Intervention with Nucleic Acid Synthesis and Metabolism Pathways
5-Chloro-6-methyluracil, a halogenated derivative of uracil (B121893), is structurally similar to the natural nucleic acid component, uracil. smolecule.com This structural analogy allows it to be recognized by biological systems and participate in, or interfere with, nucleic acid metabolism. smolecule.comcymitquimica.com Its potential as an antimetabolite stems from this ability to affect DNA and RNA synthesis, a critical aspect in the development of therapeutic agents. smolecule.com The compound can be incorporated into nucleic acid analogs, which are modified versions of natural nucleic acids. The inclusion of this compound can alter the stability and interaction of these analogs with their biological targets, opening avenues for novel therapeutic strategies. smolecule.com The presence of a chlorine atom at the fifth position and a methyl group at the sixth position of the pyrimidine (B1678525) ring are key to its biological activity. smolecule.comcymitquimica.com
Enzyme Inhibition Profiles and Target Engagement
Inhibition of Thymidine (B127349) Phosphorylase (TP) Activity by this compound Derivatives
Derivatives of this compound have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. smolecule.comnih.govgoogle.com One notable derivative, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, known as TPI, has demonstrated significantly higher activity than other known TP inhibitors. nih.gov TPI has been shown to inhibit the chemotactic motility and basement membrane invasion of tumor cells. nih.gov In preclinical models, oral administration of TPI suppressed liver metastases. nih.gov These findings underscore the crucial role of TP in the invasiveness and metastasis of tumors expressing this enzyme and highlight the potential of TPI as an antimetastatic agent. nih.gov
Another derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), is also a potent and selective competitive inhibitor of TP. aacrjournals.org It has been shown to block TP-mediated endothelial cell migration in vitro. aacrjournals.org The development of such potent and specific small-molecule inhibitors of TP's catalytic activity is a key strategy in targeting tumor angiogenesis. aacrjournals.org
The inhibitory activity of these uracil derivatives is a subject of ongoing research, with various analogs being synthesized and evaluated for their efficacy. For instance, the 5-fluoro analog of TPI, TPI(F), has also been developed and tested for its inhibitory effects on human TP. tandfonline.com
Interactive Data Table: Inhibition of Human Thymidine Phosphorylase by Uracil Derivatives
| Compound | IC50 | Ki | Notes |
| TPI (5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride) | 2.5 nM tandfonline.com | A potent inhibitor of human thymidine phosphorylase. nih.govnih.gov | |
| TPI(F) (5-fluoro-6-[(2-iminopyrrolidin-1-YL)Methyl]Uracil) | 9.0 nM tandfonline.com | Fluoro analog of TPI. tandfonline.com | |
| TPI(Br) | 2.7 nM tandfonline.com | Bromo analog of TPI. tandfonline.com | |
| AEAC (6-(2-aminoethyl)amino-5-chlorouracil) | <1 μmol/L aacrjournals.org | 165 nmol/L aacrjournals.org | A potent and selective competitive inhibitor of TP. aacrjournals.org |
Mechanisms of Photosystem II Inhibition by Substituted Uracil Herbicides (e.g., Terbacil)
Substituted uracil compounds, such as Terbacil (3-tert-butyl-5-chloro-6-methyluracil), function as herbicides by inhibiting photosynthesis. pnwhandbooks.orgcambridge.org The primary mode of action is the disruption of the photosynthetic process at Photosystem II (PSII). pnwhandbooks.orgherts.ac.uk These herbicides bind to the D1 protein within the PSII complex located in the chloroplasts. umn.eduunl.edu This binding event blocks the transport of electrons from plastoquinone (B1678516) QA to plastoquinone QB, which in turn halts carbon dioxide fixation and the production of ATP and NADPH, essential energy molecules for the plant. umn.eduresearchgate.netucanr.edu
While the inhibition of photosynthesis can lead to the slow starvation of the plant, a more immediate and lethal effect often occurs due to the production of secondary toxic substances. umn.edu The blockage of electron transport in PSII promotes the formation of highly reactive oxygen species (ROS), which cause lipid and protein membrane destruction. ucanr.edu This leads to membrane leakage, allowing cells and their organelles to dry out and disintegrate rapidly. ucanr.edu
Different chemical families of PSII inhibitors, including uracils, bind to overlapping but not identical sites on the D1 protein. researchgate.net Resistance to these herbicides can occur through mutations in the psbA gene, which codes for the D1 protein, altering the herbicide's binding site. unl.edu
Cellular Pathway Modulation
Detailed Analysis of Apoptotic Signaling Induction
The inhibition of thymidine phosphorylase by derivatives of this compound has been linked to the induction of apoptosis, or programmed cell death, in tumors. nih.gov In studies using tumor cells xenografted into mice, a TPI significantly increased the apoptotic index in tumors with high levels of TP expression. nih.gov This suggests that the antitumor effect of these inhibitors is, at least in part, mediated by triggering apoptotic signaling pathways. The expression of TP appears to play a role in suppressing apoptosis, and its inhibition reverses this effect, leading to increased tumor cell death. nih.gov
Regulation of Angiogenesis-Related Pathways
Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor that promotes angiogenesis, the formation of new blood vessels. nih.govgoogle.com The pro-angiogenic actions of TP are dependent on its enzymatic activity. aacrjournals.org By inhibiting TP, derivatives of this compound can effectively suppress angiogenesis. nih.gov
In experimental models, a TPI was shown to completely suppress the angiogenic ability of tumor cells with high TP expression. nih.gov While the inhibitor did not significantly change the microvessel density in established tumors in one study, the findings suggest that inhibiting TP can suppress tumor growth by inhibiting angiogenesis in addition to inducing apoptosis. nih.gov The development of TP inhibitors represents a promising therapeutic strategy to target the blood supply of tumors and inhibit their growth and spread.
Effects on Pyrimidine Metabolism
This compound is a synthetic pyrimidine derivative, specifically a halogenated uracil, characterized by a chlorine atom at the 5-position and a methyl group at the 6-position of the uracil ring. cymitquimica.com Its structural similarity to naturally occurring pyrimidines, such as thymine (B56734) and uracil, allows it to interact with enzymes involved in pyrimidine metabolism, leading to potential antimetabolic effects. cymitquimica.com This has led to its investigation for applications in cancer therapy and as an antiviral agent. cymitquimica.com
The primary mechanism of action of this compound and its derivatives in pyrimidine metabolism is the inhibition of key enzymes. One of the most significant targets is thymidine phosphorylase (TP). nih.govproteopedia.org TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. proteopedia.org By inhibiting TP, this compound and its analogs can disrupt the normal metabolism of pyrimidine nucleosides. nih.gov
Detailed Research Findings
Research has demonstrated that derivatives of this compound can be potent inhibitors of human thymidine phosphorylase. For instance, a derivative known as Tipiracil (B1663634) (5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione hydrochloride) is a strong inhibitor of human TP. proteopedia.orggoogle.com This inhibition is significant because it can prevent the degradation of other therapeutic pyrimidine analogs, such as trifluridine (B1683248), thereby enhancing their bioavailability and antitumor effects. google.com
Studies have shown that 6-halouracils with specific hydrophobic groups at the C5 position exhibit significant inhibitory activity against thymidine phosphorylase. nih.gov The presence of a chlorine atom at the C6 position, as in this compound derivatives, has been found to be important for this inhibitory action. nih.gov For example, 6-chloro-5-cyclopent-1-en-1-yluracil has shown high efficiency as an inhibitor of thymidine phosphorylase. nih.gov
The table below summarizes the inhibitory effects of a related compound on thymidine phosphorylase, illustrating the potential for this class of molecules to modulate pyrimidine metabolism.
| Compound | Target Enzyme | Cell Line/Source | Inhibition Constant (Ki) |
| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase | V79 cells | 0.20 +/- 0.03 µM |
| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase | Purified from placenta | 0.29 +/- 0.04 µM |
This data is based on research on a structurally related compound and is presented to illustrate the inhibitory potential of 6-chlorouracil (B25721) derivatives on a key enzyme in pyrimidine metabolism. nih.gov
The interaction of this compound derivatives with enzymes like thymidine phosphorylase is a key area of research for developing new therapeutic strategies. By understanding the molecular mechanisms of how these compounds affect pyrimidine metabolism, scientists can design more effective and selective drugs for various diseases.
Metabolism, Distribution, and Biological Fate of 5 Chloro 6 Methyluracil Derivatives
Elucidation of Biotransformation Pathways (e.g., for Terbacil)
The biotransformation of Terbacil is a critical determinant of its biological activity and persistence. The primary metabolic transformations involve oxidation and subsequent conjugation reactions. These processes convert the lipophilic parent compound into more polar, water-soluble metabolites that can be more easily eliminated from the body.
The initial and a pivotal step in the metabolism of Terbacil is the hydroxylation of the methyl group at the 6-position of the uracil (B121893) ring. chemicalbook.comfederalregister.govgovinfo.gov This oxidation reaction is a common detoxification pathway for xenobiotics. In this reaction, a hydroxyl group (-OH) is introduced to the methyl group, converting it into a hydroxymethyl group. This transformation leads to the formation of 3-tert-butyl-5-chloro-6-hydroxymethyluracil, a primary metabolite. chemicalbook.comfederalregister.govgovinfo.gov This metabolite is generally less phytotoxic than the parent compound. chemicalbook.com Studies in various plant species, including strawberry and goldenrod, have identified this hydroxylated derivative as a key metabolic product. chemicalbook.com Similarly, in animal studies, such as those involving rats and dogs, the formation of this hydroxymethyl metabolite is a major biotransformation pathway. govinfo.govnih.gov
Following hydroxylation, the newly formed hydroxyl group on the 6-hydroxymethyluracil metabolite serves as a site for conjugation reactions. These phase II metabolic reactions further increase the water solubility of the metabolite, preparing it for excretion.
In mammals, such as rats, the hydroxylated metabolite of Terbacil undergoes extensive conjugation with glucuronic acid and sulfate (B86663). chemicalbook.comfederalregister.govgovinfo.gov In studies with rats, it was found that the glucuronide conjugate accounted for a significant portion (35%) of the administered dose, while the sulfate derivative represented 11% of the dose. federalregister.govgovinfo.gov These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are highly polar and are readily excreted in the urine. federalregister.govgovinfo.gov Fungal metabolism has also been shown to involve glucuronide and sulfate conjugation of aromatic hydrocarbons. nih.gov
In plants, a common conjugation pathway for hydroxylated xenobiotics is glycosidation, which involves the attachment of a sugar moiety, typically glucose. In the case of Terbacil metabolism in plants like strawberry, goldenrod, and orange seedlings, the 6-hydroxymethyl metabolite is further conjugated to form a glycoside. chemicalbook.comnih.govbioone.org This glycosidic conjugate is often the major water-soluble metabolite found in plant tissues. bioone.org The formation of this conjugate effectively sequesters the herbicide within the plant cell, often in the vacuole, and is a key mechanism of tolerance in some plant species. bioone.org Hydrolysis of this glycoside conjugate with the enzyme β-glucosidase releases the 6-hydroxymethyl derivative. bioone.org
In Vivo Distribution Patterns in Organisms
The distribution of 5-Chloro-6-methyluracil derivatives and their metabolites within an organism is influenced by the route of exposure and the metabolic capabilities of the organism.
In animal studies, after oral administration to rats, radiolabeled Terbacil was found to be well-absorbed, with 70-86% of the radioactivity recovered in the urine and 14-28% in the feces within five days. federalregister.govgovinfo.gov This indicates that the primary route of excretion for Terbacil and its metabolites is through the kidneys. In lactating cows fed with Terbacil, low levels of the parent compound were detected in the milk, while no residues were found in the urine or feces, suggesting a different distribution and excretion pattern in ruminants. orst.edu Chronic exposure studies in dogs have shown that the liver is a primary target organ for Terbacil. epa.gov
In plants, the distribution is largely dependent on the mode of application. When absorbed by the roots, Terbacil and its metabolites are translocated upwards through the xylem to the leaves. bioone.org Studies have shown that in plants like strawberry and goldenrod, the metabolites tend to accumulate more rapidly and to a greater extent in the roots than in the leaves. chemicalbook.com The localization of the herbicide and its conjugates in vascular tissues has been observed and may contribute to the tolerance of certain plant species. bioone.org
Influence of Co-administered Compounds on Metabolism and Bioavailability
The metabolism and bioavailability of this compound derivatives can be altered by the presence of other chemical compounds. This is particularly relevant in agricultural settings where multiple pesticides may be used concurrently.
The metabolism of drugs can also be influenced by compounds found in food and herbs, which can inhibit or induce the activity of metabolic enzymes like cytochrome P450. nih.govjournaljpri.com
Computational and Spectroscopic Investigations in Research on 5 Chloro 6 Methyluracil
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-Chloro-6-methyluracil, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
Simulation of Vibrational Spectra for Structural Assignment
DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of uracil (B121893) and its derivatives. nih.govresearchgate.net By computing the harmonic and anharmonic vibrational frequencies, researchers can predict the positions and intensities of spectral bands. researchgate.netacs.org These simulated spectra are then compared with experimental FT-IR and FT-Raman data. This comparison allows for a detailed and accurate assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-Cl bonds. nih.gov This process is crucial for confirming the molecular structure and understanding the influence of the chloro and methyl substituents on the vibrational properties of the uracil ring. nih.govdntb.gov.ua
Theoretical Studies of Tautomeric Equilibria and Stability
Uracil and its derivatives can exist in different tautomeric forms, which involve the migration of a proton. The primary forms are the diketo, keto-enol, and di-enol tautomers. nih.gov Theoretical studies using methods like MP2 and DFT have been conducted on analogous compounds like 6-methyluracil (B20015) to determine the relative stability of these forms. nih.gov These studies consistently find that the diketo form is the most energetically stable and, therefore, the most predominant tautomer in the gas phase and in solution. nih.govresearchgate.net While all possible tautomers might exist in equilibrium, the diketo form of this compound is expected to be the most stable, a critical factor for its recognition by and interaction with biological targets. nih.gov
Molecular Docking Studies for Predicting Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is extensively used to screen for potential drug candidates by modeling the interaction between a ligand, such as this compound, and the binding site of a target protein.
Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes. For example, 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride is a known potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression. mdpi.com In other studies, this same derivative, also known as tipiracil (B1663634) (CMU), was used as a co-crystallized ligand to validate docking protocols for identifying inhibitors of the endoribonuclease NSP-15 from SARS-CoV-2. rsc.org Furthermore, various uracil-based structures have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. biruni.edu.tr These docking studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for the design of more effective inhibitors.
Advanced Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry)
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of each atom within the molecular structure, confirming the positions of the chloro and methyl substituents on the uracil ring. google.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. Techniques like chemical ionization mass spectrometry can confirm the molecular ion peak, providing direct evidence of the compound's elemental composition. researchgate.net Analysis of the fragmentation helps to further verify the structure by identifying characteristic fragment ions. MS is also a critical tool for identifying metabolites of related compounds in biological systems. epa.govacs.org
In Silico Prediction of Druglikeness and Pharmacokinetic Parameters (e.g., Lipinski's Rule of Five)
In silico methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a drug. scielo.brresearchgate.net One of the most well-known guidelines is Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on simple physicochemical properties. ni.ac.rssygnaturediscovery.compatsnap.com A compound is considered to have a higher probability of being orally active if it meets these criteria.
The properties of this compound can be evaluated against Lipinski's Rule of Five:
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 160.56 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 2 (two N-H groups) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (two C=O, two ring N) | ≤ 10 | Yes |
| LogP (Octanol-water partition coefficient) | Calculated values are typically < 5 | < 5 | Yes |
As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. nih.gov More advanced computational models can further predict parameters like aqueous solubility, permeability through biological membranes (like Caco-2 cells), and potential interactions with metabolic enzymes and transporters, providing a comprehensive in silico profile of its pharmacokinetic potential. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Halogen Substitution at the C-5 Position on Biological Activity
The C-5 position of the uracil (B121893) ring is a key site for chemical modification, and the nature of the substituent at this position significantly influences the biological properties of the resulting compound. Halogenation at this position has been a particularly fruitful strategy in medicinal chemistry.
The introduction of a chlorine atom at the C-5 position, as in 5-Chloro-6-methyluracil, has been shown to be a crucial determinant of its biological activity. Halogenation, in general, can alter the electronic properties of the uracil ring, influencing its ability to interact with biological targets. Specifically, 5-halogenated pyrimidines are known to exhibit a range of biological activities, including anticancer, antiviral, and radiosensitizing properties. mostwiedzy.plresearchgate.net The presence of a halogen at C-5 can enhance the compound's biostability and bioavailability. mostwiedzy.plresearchgate.net
Studies have shown that halogenation of uracil can lead to a decrease in proton affinity and an increase in alkali metal ion binding affinities. acs.org This alteration in electronic distribution can affect how the molecule interacts with enzymes and receptors. For instance, the chlorine atom in this compound can participate in nucleophilic substitution reactions, providing a handle for further chemical modifications. smolecule.com
The type of halogen at the C-5 position also plays a role. For example, in a series of 5-halouracils, the bond dissociation energies with alkali metal ions were found to vary depending on the halogen (F, Cl, Br, I). acs.org This suggests that the size and electronegativity of the halogen atom can fine-tune the interaction of the molecule with its biological target. While most published 5-substituted uracil derivatives have shown weak or no biological activity, these findings are invaluable for elucidating SAR and guiding the development of more potent agents. beilstein-journals.org
| C-5 Substituent | General Impact on Biological Activity | Reference |
|---|---|---|
| -Cl (Chlorine) | Confers antitumor, antiviral, and radiosensitizing properties. Can undergo nucleophilic substitution for further derivatization. | mostwiedzy.plresearchgate.netsmolecule.com |
| -F (Fluorine) | Known to be a key feature in some anticancer drugs like 5-Fluorouracil (B62378). | beilstein-journals.org |
| -Br (Bromine) | Component of some antiviral agents and can influence binding affinities. | mostwiedzy.placs.org |
| -I (Iodine) | Found in the first active antiviral agent against Herpes simplex, 5-iodo-2'-deoxyuridine. | beilstein-journals.org |
Role of the C-6 Methyl Group and its Chemical Modifications in Efficacy
The methyl group at the C-6 position of this compound also plays a significant role in its biological activity. This group can influence the molecule's shape, lipophilicity, and interactions with target proteins.
The C-6 methyl group introduces steric bulk, which can affect how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. The starting material for many synthetic routes to bioactive compounds is 6-methyluracil (B20015), highlighting the importance of this structural feature. nih.govnih.gov For instance, in the development of inhibitors for human thymidine (B127349) phosphorylase (TP), a key enzyme in nucleotide metabolism, modifications at the 6-position of 5-chlorouracil (B11105) have been explored. nih.gov
The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil led to improved water solubility and enhanced inhibitory activity against human TP compared to the parent compound, 6-amino-5-chlorouracil. nih.gov This demonstrates that chemical modifications of the C-6 methyl group can be a viable strategy to improve the pharmacological properties of 5-chloro-uracil derivatives.
Furthermore, the acidity of the 6-methyl group can be exploited in synthetic chemistry to introduce further modifications. nih.gov This reactivity allows for the creation of a diverse library of analogues with potentially different biological activities.
| Modification at C-6 | Observed Effect on Efficacy | Example Compound Class | Reference |
|---|---|---|---|
| -CH3 (Methyl) | Provides steric bulk and serves as a synthetic handle for further modifications. | This compound | nih.gov |
| -CH2-NH-R (N-substituted aminomethyl) | Improved water solubility and enhanced inhibitory activity against human thymidine phosphorylase. | 6-Methylene-bridged uracil derivatives | nih.gov |
Influence of N-Substitution and Side Chain Derivatization on Pharmacological Profiles
Modification of the nitrogen atoms (N-1 and N-3) of the uracil ring and the introduction of side chains at various positions are common strategies to alter the pharmacological profiles of uracil derivatives. These changes can affect properties such as solubility, membrane permeability, and target affinity.
N-alkylation, the addition of an alkyl group to one of the nitrogen atoms, has been shown to be important for the activity of some uracil analogues. For example, in the design of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, N-1 alkylation of 6-methyluracil derivatives was a key step in the synthetic pathway. nih.gov The nature of the N-substituent can also influence the pharmacokinetic properties of the molecule. nih.gov For instance, introducing bulky groups at the N-5 position of pyrrolo[3,2-d]pyrimidines, which are structurally related to uracils, was hypothesized to decrease the metabolic rate while retaining antiproliferative activity. nih.gov
Side chain derivatization at other positions of the uracil ring has also been extensively studied. For instance, the synthesis of 5-alkoxymethyluracil derivatives and their corresponding nucleosides has been a focus of research for developing new cytotoxic agents. nih.gov The length and nature of the alkoxy side chain were found to be important for the observed cytotoxic activity.
In another example, the herbicide Terbacil is a this compound derivative with a tert-butyl group at the N-3 position. researchgate.netresearchgate.net This substitution pattern is crucial for its herbicidal activity, which involves the inhibition of photosynthesis. researchgate.net This highlights how N-substitution can dramatically alter the biological application of the this compound scaffold.
| Modification | Impact on Pharmacological Profile | Example | Reference |
|---|---|---|---|
| N-1 Alkylation | Can be crucial for antiretroviral activity. | N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as HIV-1 RT inhibitors. | nih.gov |
| N-3 Substitution | Can confer herbicidal activity. | Terbacil (3-tert-butyl-5-chloro-6-methyluracil). | researchgate.netresearchgate.net |
| C-5 Side Chain Derivatization | Influences cytotoxic activity. | 5-Alkoxymethyluracil derivatives. | nih.gov |
| N-5 Substitution (in related heterocycles) | Can modulate metabolic rate and lipophilicity. | N-5 substituted pyrrolo[3,2-d]pyrimidines. | nih.gov |
Rational Drug Design Strategies for Enhancing Specificity and Potency of this compound Analogues
Rational drug design aims to develop new drugs based on a detailed understanding of the biological target and the SAR of lead compounds. For this compound analogues, several strategies are employed to enhance their specificity and potency.
One key strategy involves using the known SAR data to guide the synthesis of new derivatives. For example, understanding that both the C-5 chloro and C-6 methyl groups are important for a particular activity allows chemists to focus on modifying other parts of the molecule, such as the N-1 and N-3 positions, to optimize properties like solubility or cell permeability without losing the core activity.
Another approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to design molecules that fit perfectly into the active or allosteric sites. While specific examples for this compound are not detailed in the provided context, the general principle is widely applied in drug discovery. For instance, the development of novel inhibitors of human thymidine phosphorylase involved synthesizing a series of 6-methylene-bridged uracil derivatives and evaluating their inhibitory activity. nih.gov This iterative process of design, synthesis, and testing is a hallmark of rational drug design.
Hybridization is another strategy, where structural features from different known active compounds are combined into a single molecule. For instance, novel non-nucleoside HIV-1 RT inhibitors were designed as hybrid analogues of two existing inhibitors, MKC-442 and pyridinone. nih.gov This approach led to the synthesis of compounds with potent inhibitory activity.
Finally, the development of synthetic methodologies that allow for the facile introduction of a variety of substituents is crucial. The ability to create a diverse library of analogues for biological screening increases the chances of identifying compounds with improved specificity and potency. The synthesis of various 5-alkoxymethyluracil analogues and the subsequent study of their structure-cytotoxic activity relationship is a prime example of this strategy. nih.gov
Applications and Future Research Directions in Medicinal Chemistry
Development of 5-Chloro-6-methyluracil Derivatives as Novel Therapeutic Agents
The core structure of this compound has been chemically modified to generate a variety of derivatives with potent biological activities. Much of this research has focused on the inhibition of thymidine (B127349) phosphorylase (TP), an enzyme that is not only crucial in nucleoside metabolism but is also identical to the pro-angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF). aacrjournals.orgnih.govaacrjournals.org By inhibiting TP, these derivatives can disrupt tumor angiogenesis and enhance the efficacy of other chemotherapeutic agents.
Derivatives of this compound have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme that can break down several nucleoside-based antiviral drugs. portlandpress.comnih.gov One of the most promising TP inhibitors is 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride, commonly known as Tipiracil (B1663634) (TPI). aacrjournals.orgtandfonline.com While not directly antiviral itself, TPI's mechanism is to prevent the degradation of other antiviral agents. For instance, the antiviral activities of certain pyrimidine (B1678525) nucleoside analogues can be compromised by mycoplasma-encoded TP. The administration of TPI has been shown to fully restore the antiviral activity of these compounds in cell cultures infected with mycoplasma. portlandpress.com This potentiation strategy allows for lower effective doses of the primary antiviral drug and helps overcome certain forms of drug resistance.
The development of this compound derivatives as anticancer agents has followed two main paths: indirect action through enzyme inhibition and direct cytotoxicity.
The most prominent strategy involves the inhibition of thymidine phosphorylase (TP), which is overexpressed in many solid tumors and is linked to increased tumor growth, invasion, angiogenesis, and metastasis. aacrjournals.orgtandfonline.comaacrjournals.org The derivative Tipiracil (TPI) is a highly potent and selective inhibitor of TP. aacrjournals.orgresearchgate.net By inhibiting TP, TPI can suppress tumor-induced angiogenesis and also increase the proportion of apoptotic cells within a tumor. aacrjournals.org This anti-angiogenic and pro-apoptotic effect forms the basis of its antitumor activity.
More recently, research has explored novel derivatives with direct anticancer effects. A series of 5-chloro-6-methylaurone derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.govresearchgate.net Several of these compounds demonstrated significant growth inhibition and cytotoxic activity. nih.gov The most potent compound in the series, designated 6i, was active against 55 of the 60 cancer cell lines and showed remarkable growth inhibition across various cancer types. nih.govresearchgate.net Further studies revealed that compound 6i induces early apoptosis in breast cancer cells, and in-silico analysis suggested it may act as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in cancer epigenetics. nih.govresearchgate.net
Anticancer Activity of 5-chloro-6-methylaurone Derivative 6i
| Parameter | Finding | Reference |
|---|---|---|
| Activity Spectrum | Active against 55 out of 60 human cancer cell lines in a one-dose assay. | nih.gov |
| Growth Inhibition (% GI) | Ranged from 36.05% to 199.03% across various cancer cell lines. | nih.gov |
| GI₅₀ (Melanoma) | 1.90 µM | nih.gov |
| GI₅₀ (Breast Cancer) | 2.70 µM | nih.gov |
| Proposed Mechanism | Induction of early apoptosis; potential inhibition of LSD1. | nih.govresearchgate.net |
Utility as Key Synthetic Intermediates in Drug Discovery Programs
This compound serves as a valuable synthetic precursor in medicinal chemistry. google.com Its pyrimidine ring, substituted with both a chloro and a methyl group, offers multiple sites for chemical modification. The chlorine atom at the 5-position is particularly important as it can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity has been exploited to create libraries of derivatives for screening and lead optimization.
The synthesis of highly potent molecules like Tipiracil (TPI) and the novel 5-chloro-6-methylaurones highlights the importance of this compound as a starting material. nih.govjst.go.jp Its availability and chemical versatility make it a key building block for developing new generations of enzyme inhibitors and other targeted therapeutic agents.
Strategies for Overcoming Drug Resistance Mechanisms (e.g., Mycoplasma-encoded enzymes)
A significant challenge in chemotherapy is drug resistance, which can arise from various mechanisms, including enzymatic inactivation of the drug. Certain species of Mycoplasma, bacteria that can colonize tumor tissue, express a thymidine phosphorylase (TP) enzyme. portlandpress.comnih.gov This mycoplasma-encoded TP can degrade pyrimidine nucleoside analogues like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) and trifluorothymidine (TFT) into their inactive forms, dramatically reducing their cytostatic activity by 20- to 150-fold in infected cancer cells. nih.gov
Derivatives of this compound provide a direct strategy to counteract this resistance mechanism. The co-administration of the potent TP inhibitor Tipiracil (TPI) has been shown to completely restore the anticancer efficacy of these nucleoside analogues in mycoplasma-infected cell lines. nih.govtandfonline.com TPI effectively neutralizes the drug-degrading activity of the mycoplasma-encoded enzyme, allowing the primary anticancer drug to accumulate to therapeutic concentrations within the cancer cells. nih.gov This approach demonstrates how a targeted enzyme inhibitor derived from this compound can be used to overcome a specific mechanism of drug resistance.
Exploration of Combination Therapy Approaches with this compound Derivatives
A clinically successful example is the oral anticancer drug TAS-102 (Lonsurf®), which is a combination of trifluridine (B1683248) (FTD) and Tipiracil (TPI), a derivative of this compound, in a 1:0.5 molar ratio. jst.go.jpnih.gov FTD is the primary cytotoxic agent, but it is rapidly broken down by TP in the body. TPI inhibits this degradation, thereby increasing the bioavailability and maintaining therapeutic concentrations of FTD. nih.gov This combination has been approved for the treatment of metastatic colorectal cancer. tandfonline.comjst.go.jp
Another promising combination involves a different derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), a potent and selective TP inhibitor. aacrjournals.org In preclinical studies, the oral administration of AEAC alone caused a 40-50% reduction in the growth of non-small cell lung cancer and pancreatic cancer xenografts. aacrjournals.orgnih.gov When combined with the VEGF-Trap, an agent that targets a different angiogenic pathway, the antitumor activity was additive and significantly greater than with the VEGF-Trap alone. aacrjournals.orgnih.gov Notably, in A549 lung cancer tumor models, the combination of AEAC and the VEGF-Trap led to tumor regressions. aacrjournals.orgresearchgate.net
Emerging Research Avenues and Untapped Therapeutic Potential
Research into this compound and its derivatives continues to expand into new areas. One emerging avenue is in the field of medical imaging. Scientists have developed a fluorinated analog of TPI, named TPI(F), with the goal of creating a radiopharmaceutical for Positron Emission Tomography (PET) imaging. nih.govnih.gov An 18F-labeled version of TPI(F) could potentially be used to visualize and quantify the expression of thymidine phosphorylase in tumors in vivo. nih.govnih.gov This would not only be a valuable diagnostic tool but could also help in patient selection for therapies targeting the TP pathway. snmjournals.orgresearchgate.net
The fundamental scaffold of this compound continues to be a platform for creating novel compounds with diverse biological activities. The synthesis of new derivatives, including coordination complexes with metals, opens up possibilities for developing agents with unique mechanisms of action and therapeutic profiles. The untapped potential of this compound class lies in further exploring its structure-activity relationships to design inhibitors for other enzymes or to develop agents for different diseases, building on its established foundation in antiviral and anticancer research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-6-methyluracil, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves sulfonation/chlorination of 6-methyluracil derivatives. Key steps include controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetic acid) to favor regioselective chlorination at the 5-position. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of chlorinating agents (e.g., POCl₃ or SOCl₂). Post-synthesis purification via recrystallization or column chromatography ensures product purity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group positions.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography to resolve bond angles and intermolecular interactions (as demonstrated for structurally similar uracil derivatives) .
- HPLC with UV detection for purity quantification, using acetonitrile-water gradients for separation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS07 guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (classified as Skin Irritant Category 2).
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers in well-ventilated areas, and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biochemical systems?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., UV-Vis monitoring of substrate depletion).
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study binding kinetics with target proteins.
- Metabolomic profiling (via LC-MS) to track downstream metabolic perturbations in cell models .
Q. What computational strategies are effective for predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density functional theory (DFT) calculations to model electronic properties (e.g., HOMO/LUMO energies) and predict sites of electrophilic attack.
- Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) to screen against protein databases (e.g., PDB) for potential targets.
- MD simulations to study solvation effects and conformational stability .
Q. How should contradictory data in literature (e.g., varying biological activity reports) be addressed methodologically?
- Methodological Answer :
- Systematic review : Cross-validate experimental conditions (e.g., cell lines, solvent systems, assay protocols) across studies using tools like PRISMA guidelines.
- Dose-response reanalysis : Replot published data to identify non-linear trends or threshold effects.
- Meta-analysis : Statistically aggregate results from multiple studies to resolve outliers, using tools like RevMan or R’s metafor package .
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Standardized controls : Include positive/negative controls in bioassays (e.g., 5-Fluorouracil as a reference compound).
- Blinded experiments : Minimize bias in data collection/analysis.
- Detailed reporting : Document exact molar ratios, solvent batches, and instrumentation parameters (e.g., NMR spectrometer frequency) to enable replication .
Data Presentation Guidelines
- Tables : Use three-line tables for comparative data (e.g., IC₅₀ values across studies). Include units and statistical significance indicators (e.g., *p < 0.05).
- Figures : Label axes with standardized physical quantities (e.g., λ (nm), Absorbance (a.u.)). Avoid redundant plots; prioritize clarity over aesthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
